molecular formula C23H22N4O4S2 B11618911 2-[(4-methoxybenzyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(4-methoxybenzyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11618911
M. Wt: 482.6 g/mol
InChI Key: GVWUXIHTLBTZCX-AQTBWJFISA-N
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Description

The compound (5Z)-3-(2-METHOXYETHYL)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a pyrido[1,2-a]pyrimidine core, and methoxyethyl and methoxyphenyl groups. Its intricate structure suggests it may have interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-METHOXYETHYL)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the pyrido[1,2-a]pyrimidine core. The final steps involve the addition of the methoxyethyl and methoxyphenyl groups under controlled conditions to ensure the correct configuration and purity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of efficient catalysts and reaction conditions to maximize yield and minimize waste. Advanced techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-3-(2-METHOXYETHYL)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring and methoxy groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The methoxy and amino groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes. It may serve as a lead compound for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, making it a candidate for developing new pharmaceuticals.

Industry

In industry, the compound’s chemical properties could be harnessed for applications in materials science, such as the development of new polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-METHOXYETHYL)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-3-(2-METHOXYETHYL)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its complex structure, which combines multiple functional groups and rings. This complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler compounds like dichloroaniline and heparinoid.

Properties

Molecular Formula

C23H22N4O4S2

Molecular Weight

482.6 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[2-[(4-methoxyphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22N4O4S2/c1-30-12-11-27-22(29)18(33-23(27)32)13-17-20(24-14-15-6-8-16(31-2)9-7-15)25-19-5-3-4-10-26(19)21(17)28/h3-10,13,24H,11-12,14H2,1-2H3/b18-13-

InChI Key

GVWUXIHTLBTZCX-AQTBWJFISA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=C(C=C4)OC)/SC1=S

Canonical SMILES

COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=C(C=C4)OC)SC1=S

Origin of Product

United States

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